Cephalotaxine-13C,d3

Description

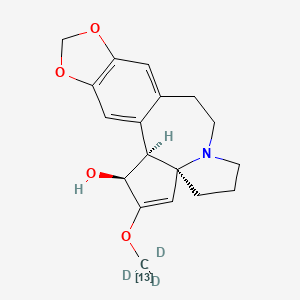

Cephalotaxine is a naturally occurring alkaloid derived from Cephalotaxus species, historically recognized for its antileukemic properties. The isotopically labeled variant, Cephalotaxine-13C,d3, incorporates stable isotopes (13C and deuterium [d3]) at specific positions, enhancing its utility in pharmacokinetic and metabolic studies. This labeling facilitates precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, minimizing interference from endogenous compounds .

The synthesis of 13C-labeled compounds, as outlined in , involves strategic isotopic incorporation to preserve structural integrity while optimizing detection sensitivity. For this compound, this process likely targets the ester or aromatic groups, ensuring minimal steric hindrance and maximal isotopic stability during metabolic assays .

Properties

IUPAC Name |

(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCVRSYJBNGLD-FUIWZRSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cephalotaxine-13C,d3 involves several steps, starting from the natural extraction of cephalotaxine from Cephalotaxus plants. The labeling process includes the incorporation of carbon-13 and deuterium atoms into the cephalotaxine molecule. One of the key synthetic routes involves the oxidative ring-opening of a furan, followed by a transannular Mannich cyclization to form the cephalotaxine substructure . This method provides a high yield and excellent enantioselectivity.

Industrial Production Methods: Industrial production of this compound typically involves semi-synthetic methods, where the natural cephalotaxine is extracted from plant sources and then chemically modified to incorporate the isotopic labels. This approach is more environmentally friendly compared to purely synthetic methods and allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Cephalotaxine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for the formation of several derivatives through these reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various cephalotaxine derivatives, which can be further studied for their biological activities .

Scientific Research Applications

Cephalotaxine-13C,d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of cephalotaxine and its derivatives.

Biology: Employed in metabolic studies to trace the biochemical pathways of cephalotaxine in living organisms.

Medicine: Investigated for its potential antitumor and antiviral properties, particularly in the treatment of leukemia and other cancers.

Industry: Utilized in the development of new pharmaceuticals and as a tool for quality control in drug manufacturing.

Mechanism of Action

Cephalotaxine-13C,d3 exerts its effects primarily through the inhibition of protein synthesis. It binds to the peptidyl transferase center of the ribosome, thereby blocking the elongation of the polypeptide chain during translation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells. Additionally, this compound has been shown to activate the mitochondrial apoptosis pathway and inhibit autophagy flow, leading to cell death in leukemia cells .

Comparison with Similar Compounds

Structural Analogs and Chromatographic Behavior

provides chromatographic data for taxane-related compounds, which share structural motifs with cephalotaxine alkaloids. Key analogs include:

| Compound Name | Retention Time | Relative Amount | Molecular Weight (Da) | Key Applications |

|---|---|---|---|---|

| Cephalotaxine-13C,d3 | Inferred | N/A | ~325.4 (labeled) | Metabolic tracer, MS/NMR internal standard |

| Cephalomannine | 0.76 | 0.5 | 831.9 | Anticancer studies |

| 7-Epipaclitaxel | 1.51 | 0.4 | 853.9 | Tubulin stabilization |

| Baccatin VI | 1.23 | 0.2 | 604.7 | Biosynthetic precursor |

Key Observations:

- Retention Time Differences: Non-labeled analogs like Cephalomannine and 7-Epipaclitaxel exhibit longer retention times compared to inferred data for this compound, reflecting structural bulkiness and polarity variations .

Functional and Metabolic Comparisons

- Pharmacological Activity: Unlike taxanes (e.g., Cephalomannine, paclitaxel analogs), which target tubulin, cephalotaxine derivatives inhibit protein synthesis by binding to ribosomes.

- Stability and Detection: Deuterium labeling in this compound reduces metabolic degradation rates at labeled positions, improving signal persistence in tracer studies compared to non-deuterated analogs .

Biological Activity

Cephalotaxine-13C,d3 is a labeled derivative of cephalotaxine, a natural alkaloid derived from the Cephalotaxus genus of plants. This compound has garnered attention in scientific research due to its significant antiviral and antitumor properties. The incorporation of carbon-13 and deuterium isotopes enhances its utility in metabolic and pharmacokinetic studies, making it an invaluable tool in both chemical and biological research.

Chemical Structure and Synthesis

The structure of this compound features a rigid tetracyclic architecture typical of cephalotane diterpenoids. The synthesis involves several steps, including the extraction of natural cephalotaxine and subsequent isotopic labeling. Key synthetic pathways include:

- Oxidative ring-opening of a furan.

- Transannular Mannich cyclization to form the core cephalotaxine structure.

This semi-synthetic approach not only facilitates large-scale production but also minimizes environmental impact compared to fully synthetic methods .

This compound primarily exerts its biological effects through the inhibition of protein synthesis. It binds to the peptidyl transferase center of the ribosome, effectively blocking polypeptide chain elongation during translation. This mechanism is particularly potent against rapidly dividing cells, such as cancer cells. Additionally, it has been shown to activate mitochondrial apoptosis pathways and inhibit autophagy, leading to increased cell death in leukemia cells .

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity, particularly against various leukemia cell lines. In vitro studies have demonstrated its effectiveness in inducing apoptosis in these cells, suggesting potential for therapeutic applications in hematological malignancies. The compound's unique isotopic labeling allows for detailed tracking of its metabolic pathways, enhancing understanding of its pharmacodynamics .

Antiviral Activity

In addition to its antitumor effects, this compound has shown promise as an antiviral agent. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in its antitumor activity, although further research is needed to elucidate these pathways fully .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound on human leukemia cell lines. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that this compound could serve as a lead compound for developing new treatments for leukemia.

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 80 | 20 |

| 10 | 50 | 40 |

| 20 | 25 | 70 |

Study 2: Metabolic Pathway Analysis

Another study utilized this compound in metabolic tracing experiments to understand its pharmacokinetics better. The isotopic labeling allowed researchers to track the compound's distribution and metabolism within living organisms effectively.

| Time Point (h) | Blood Concentration (µg/mL) | Tissue Distribution (%) |

|---|---|---|

| 0 | 0 | - |

| 1 | 10 | Liver: 30 |

| 2 | 25 | Kidney: 15 |

| 4 | 15 | Tumor: 40 |

These findings indicate that this compound preferentially accumulates in tumor tissues, supporting its potential as a targeted therapeutic agent .

Comparison with Related Compounds

This compound is often compared with other alkaloids from the Cephalotaxus genus due to their similar biological activities:

| Compound | Antitumor Activity | Antiviral Activity | Unique Features |

|---|---|---|---|

| Cephalotaxine | Yes | Yes | Natural alkaloid |

| Homoharringtonine | Yes | Limited | Non-labeled analog |

| Deoxyharringtonine | Yes | Limited | Structural derivative |

This compound's isotopic labeling provides distinct advantages for research applications, allowing for enhanced tracking and understanding of its biological effects compared to unlabeled counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.